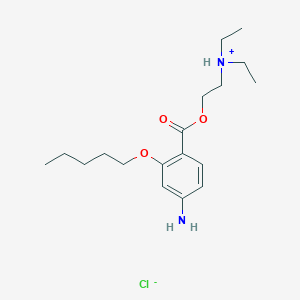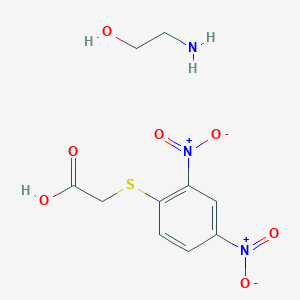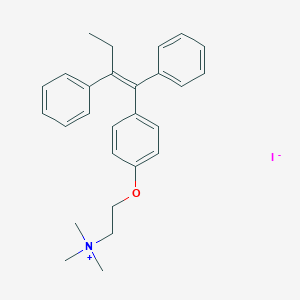
Tamoxifen methiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tamoxifen methiodide is a chemical compound that has gained significant attention in recent years due to its potential for scientific research applications. It is a derivative of tamoxifen, a drug that has been used in the treatment of breast cancer. Tamoxifen methiodide has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. In
Mecanismo De Acción
Tamoxifen methiodide acts by binding to estrogen receptors and modulating their activity. It can act as an agonist or antagonist, depending on the tissue type and the presence of other co-regulators. In breast cancer cells, tamoxifen methiodide acts as an antagonist, blocking the effects of estrogen and preventing tumor growth. In other tissues, such as bone and the cardiovascular system, tamoxifen methiodide can act as an agonist, promoting the growth and development of these tissues.
Efectos Bioquímicos Y Fisiológicos
Tamoxifen methiodide has been shown to have a wide range of biochemical and physiological effects, depending on the tissue type and the presence of other co-regulators. In breast cancer cells, tamoxifen methiodide blocks the effects of estrogen and prevents tumor growth. In other tissues, such as bone and the cardiovascular system, tamoxifen methiodide can promote growth and development. Tamoxifen methiodide has also been shown to have anti-inflammatory effects and to modulate immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tamoxifen methiodide has several advantages for lab experiments. It is a selective modulator of estrogen receptors, allowing researchers to study specific cellular functions. It is also relatively easy to synthesize and has a long half-life, allowing for prolonged exposure in experiments. However, tamoxifen methiodide has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
Future research on tamoxifen methiodide is likely to focus on its potential for therapeutic applications in breast cancer and other diseases. Researchers may also explore its effects on other tissues and cellular functions. Additionally, new methods for synthesizing tamoxifen methiodide and other derivatives may be developed to improve its selectivity and reduce off-target effects.
Métodos De Síntesis
Tamoxifen methiodide can be synthesized using different methods. The most commonly used method involves the reaction of tamoxifen with methyl iodide in the presence of a base such as potassium carbonate. The reaction occurs at room temperature, and the product is obtained by filtration and recrystallization. Other methods involve the use of different alkylating agents, such as ethyl iodide or benzyl chloride.
Aplicaciones Científicas De Investigación
Tamoxifen methiodide has been used extensively in scientific research due to its ability to selectively activate or inhibit specific cellular functions. It is commonly used to study the role of estrogen receptors in breast cancer and other diseases. Tamoxifen methiodide has also been used to study the effects of estrogen-like compounds on the development of the nervous system and the immune system.
Propiedades
Número CAS |
107256-99-5 |
|---|---|
Nombre del producto |
Tamoxifen methiodide |
Fórmula molecular |
C27H32INO |
Peso molecular |
513.5 g/mol |
Nombre IUPAC |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C27H32NO.HI/c1-5-26(22-12-8-6-9-13-22)27(23-14-10-7-11-15-23)24-16-18-25(19-17-24)29-21-20-28(2,3)4;/h6-19H,5,20-21H2,1-4H3;1H/q+1;/p-1/b27-26-; |
Clave InChI |
PXJJOGITBQXZEQ-JTHROIFXSA-M |
SMILES isomérico |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)C)/C3=CC=CC=C3.[I-] |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C)C3=CC=CC=C3.[I-] |
SMILES canónico |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C)C3=CC=CC=C3.[I-] |
Sinónimos |
tamoxifen methiodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



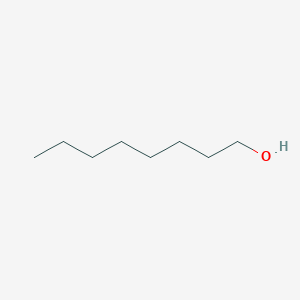

![4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine](/img/structure/B28488.png)
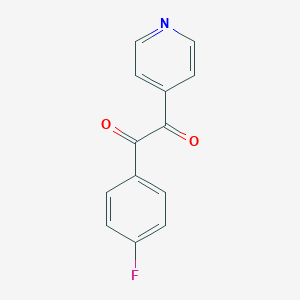
![Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B28493.png)
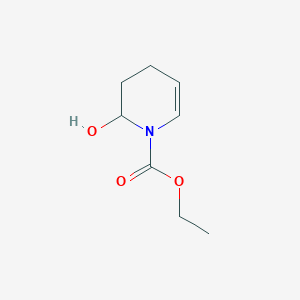
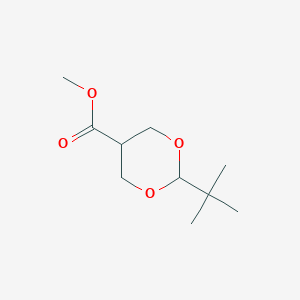
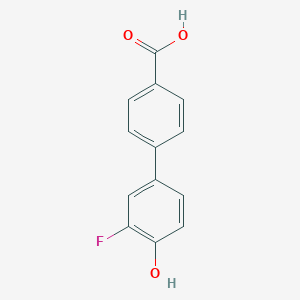
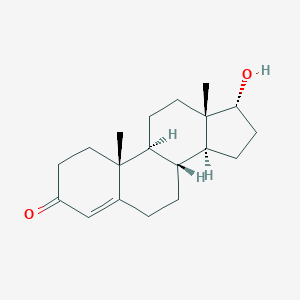
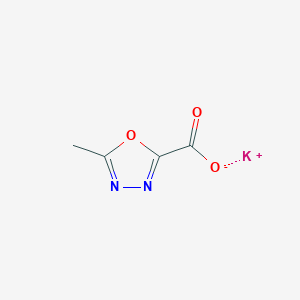
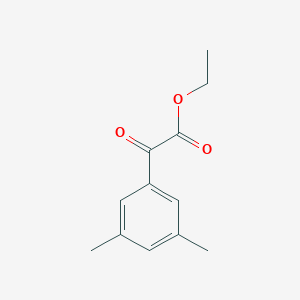
![Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]-](/img/structure/B28519.png)
